This compound can be classified under:
The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine can be approached through several methodologies, often involving the condensation of various precursors.
For instance, one study demonstrated that heating a mixture of 3,4-dimethoxyphenylacetaldehyde and a suitable hydrazine in ethanol at reflux conditions yields the desired pyrazole compound with good yields .
The molecular structure of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine can be described as follows:
The structure can be represented using various chemical notation systems:
CC(C1=NN(C(=C1)C2=CC(=C(C=C2)OC)OC)N)C
BISMZBUZWNRBOE-UHFFFAOYSA-N
These representations provide insight into the spatial arrangement and bonding within the molecule.
The chemical reactivity of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine can be explored through various reactions typical for pyrazole derivatives:
These reactions are crucial for further functionalization and application in drug development.
The mechanism of action for compounds like 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine often involves interaction with biological targets such as enzymes or receptors:
Studies have indicated that such compounds can enhance cellular levels of nicotinamide adenine dinucleotide (NAD+) by activating nicotinamide adenine dinucleotide biosynthetic pathways .
The physical and chemical properties of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine are essential for understanding its behavior in different environments:
These properties influence its formulation and application in various scientific studies.
The applications of 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine span across several fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1